MLT-943

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

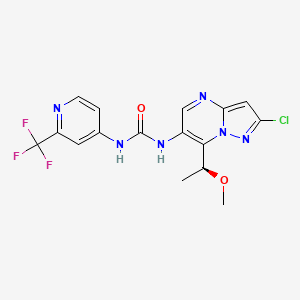

1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N6O2/c1-8(28-2)14-10(7-22-13-6-12(17)25-26(13)14)24-15(27)23-9-3-4-21-11(5-9)16(18,19)20/h3-8H,1-2H3,(H2,21,23,24,27)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPUACZRXUZAJD-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=NC=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=NC=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dapansutrile (OLT1177), a Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapansutrile (formerly OLT1177) is an orally active, small-molecule inhibitor that selectively targets the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the inflammatory response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Dysregulation and persistent activation of the NLRP3 inflammasome are implicated in a wide range of inflammatory and autoimmune diseases, including gout, osteoarthritis, atherosclerosis, and neurodegenerative disorders.[4] Dapansutrile was developed by Olatec Therapeutics to specifically inhibit the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines IL-1β and IL-18.[4][5]

Core Mechanism of Action

The primary mechanism of action of dapansutrile is the direct inhibition of the NLRP3 inflammasome.[4] It achieves this by targeting the ATPase activity of the NLRP3 protein, which is a crucial step for the assembly and activation of the inflammasome complex.[4] By inhibiting NLRP3 ATPase, dapansutrile prevents the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.[4] This blockade of inflammasome assembly effectively halts the auto-activation of caspase-1.[4] Active caspase-1 is responsible for the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[2][3] Consequently, dapansutrile's inhibition of this pathway leads to a significant reduction in the secretion of IL-1β and IL-18, key mediators of inflammatory responses.[4]

Furthermore, dapansutrile has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death that is dependent on caspase-1.[4] Importantly, dapansutrile's inhibitory action is selective for the NLRP3 inflammasome; it does not affect the activity of other inflammasomes like NLRC4 or AIM2, nor does it alter the mRNA levels of NLRP3, ASC, caspase-1, IL-1β, or IL-18.[3][4]

Molecular docking and dynamics studies suggest that dapansutrile may also exert its anti-inflammatory effects by acting on multiple targets, including hindering the chemotaxis and activation of inflammatory cells by regulating cytokines and chemokines such as IL-6, TNF, and CXCL8.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro and in vivo activity of dapansutrile.

Table 1: In Vitro Inhibition Data

| Parameter | Cell Type | Concentration | Percent Inhibition | Reference |

| IL-1β Secretion | Human-derived macrophages | 1 µM | 60% | [4] |

| IL-18 Secretion | Human-derived macrophages | 1 µM | 70% | [4] |

| Pyroptosis | Human-derived macrophages | 10 µM | 25-40% | [4] |

| NLRP3 ATPase Activity | Recombinant human NLRP3 | 1 µM | 60% | [4] |

| LPS-induced IL-1β Release | Monocytes from CAPS patients | Not Specified | 36-84% | [7] |

Table 2: Phase 1 Clinical Trial Pharmacokinetics (Single Oral Dose)

| Dose | N | Cmax (ng/mL) | AUC0-t (h*ng/mL) | Reference |

| 100 mg | 5 | 2,700 | 76,457.07 | [4] |

| 300 mg | 5 | 9,800 | 324,650.71 | [4] |

| 1000 mg | 5 | 32,000 | 918,963.50 | [4] |

Table 3: Phase 2a Gout Flare Trial - Patient-Reported Joint Pain Reduction

| Dose | Day 3 Mean Reduction | Day 7 Mean Reduction | Reference |

| 100 mg/day | 52.4% | 82.1% | [8] |

| 300 mg/day | 68.4% | 84.2% | [8] |

| 1000 mg/day | 55.8% | 68.9% | [8] |

| 2000 mg/day | 57.6% | 83.9% | [8] |

Experimental Protocols

1. In Vitro IL-1β and IL-18 Inhibition Assay in Human Macrophages

-

Cell Culture: Human-derived macrophages are cultured in appropriate media.[4]

-

Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to prime the NLRP3 inflammasome.[7]

-

Treatment: Cells are treated with varying concentrations of dapansutrile.[7]

-

Activation: The NLRP3 inflammasome is then activated with a secondary stimulus, such as ATP.

-

Quantification: The levels of secreted IL-1β and IL-18 in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA).[7]

-

Data Analysis: The percentage inhibition of cytokine secretion by dapansutrile is calculated relative to vehicle-treated control cells.

2. NLRP3 ATPase Activity Assay

-

Reaction Setup: Purified recombinant human NLRP3 protein is incubated with dapansutrile in a reaction buffer at 37°C.[9]

-

ATP Addition: Ultra-Pure ATP is added to the mixture to initiate the ATPase reaction, and the incubation continues at 37°C.[9]

-

Reaction Termination: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining unreacted ATP.[9]

-

Signal Generation: A Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.[9]

-

Measurement: The luminescence is measured using a luminometer, and the amount of ADP generated is proportional to the ATPase activity.

-

Data Analysis: The inhibitory effect of dapansutrile on NLRP3 ATPase activity is determined by comparing the signal from dapansutrile-treated samples to that of vehicle-treated controls.

Visualizations

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Caption: Mechanism of Action of Dapansutrile.

Caption: In Vitro NLRP3 Inhibition Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Dapansutrile - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Frontiers | Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

MLT-943: A Potent and Selective MALT1 Protease Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MLT-943 is a potent, selective, and orally active small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. MALT1 is a critical component of the Carma-Bcl10-MALT1 (CBM) signalosome complex, which plays a central role in T-cell and B-cell receptor signaling pathways. By inhibiting the proteolytic activity of MALT1, this compound effectively modulates immune responses, demonstrating therapeutic potential in preclinical models of autoimmunity and certain B-cell malignancies. This document provides a comprehensive overview of the technical details surrounding this compound, including its target, mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Target and Mechanism of Action

The primary molecular target of this compound is the protease activity of MALT1.[1][2][3][4] MALT1, a paracaspase, is a key downstream effector of antigen receptor signaling in lymphocytes. Upon T-cell or B-cell receptor activation, the CBM complex is formed, leading to the activation of MALT1's protease function. Activated MALT1 cleaves several substrates, including CYLD, A20, and RelB, which ultimately results in the activation of the NF-κB signaling pathway. NF-κB activation is crucial for lymphocyte activation, proliferation, and survival.

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of MALT1.[1] This inhibition prevents the cleavage of MALT1 substrates, thereby attenuating NF-κB activation and subsequent downstream cellular events, such as the production of pro-inflammatory cytokines like Interleukin-2 (IL-2).[2][5][6]

Signaling Pathway

The following diagram illustrates the role of MALT1 in the T-cell receptor signaling pathway and the point of intervention for this compound.

Quantitative Pharmacological Data

The potency and activity of this compound have been characterized in various in vitro and in vivo assays.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type/System | Species | IC50 (µM) | Reference(s) |

| IL-2 Reporter Gene Assay | Jurkat T-cells | Human | 0.04 | [4][5] |

| IL-2 Secretion | PBMC | Human | 0.07-0.09 | [2][6] |

| IL-2 Secretion | Whole Blood | Human | 0.6-0.8 | [2][6] |

| IL-2 Release | PBMC | Human | 0.074 | [4][5] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Cmax (nM) | Reference(s) |

| Rat | 3 mg/kg (single dose) | p.o. | 0.7 | [2] |

| Mouse | 3 mg/kg (single dose) | p.o. | 0.5 | [2] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

IL-2 Reporter Gene Assay in Jurkat T-cells

This assay quantifies the inhibition of T-cell activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of the IL-2 promoter.

Protocol:

-

Cell Culture: Jurkat T-cells, stably transfected with an IL-2 promoter-reporter construct, are maintained in appropriate culture medium.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Stimulation: T-cell activation is induced by stimulating the cells with phorbol 12-myristate 13-acetate (PMA) and a CD28 co-stimulatory antibody.

-

Incubation: The cells are incubated for a sufficient duration to allow for reporter gene expression.

-

Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of reporter gene activity against the concentration of this compound.

IL-2 Release Assay in Human PBMCs and Whole Blood

This assay measures the ability of this compound to inhibit the secretion of IL-2 from primary human immune cells.

Protocol:

-

Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood via density gradient centrifugation. For whole blood assays, fresh blood is used directly.

-

Compound Treatment: PBMCs or whole blood are pre-incubated with a range of this compound concentrations or a vehicle control.

-

Stimulation: T-cells within the PBMC or whole blood sample are stimulated to produce IL-2, typically using PMA and an anti-CD28 antibody.

-

Incubation: The samples are incubated to allow for cytokine production and secretion.

-

Supernatant Collection: The cell supernatant (for PBMCs) or plasma (for whole blood) is collected after centrifugation.

-

IL-2 Quantification: The concentration of IL-2 in the collected supernatant/plasma is determined using a quantitative immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC50 value is determined by analyzing the dose-dependent inhibition of IL-2 secretion by this compound.

Rat Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound in a model of autoimmune arthritis.

Protocol:

-

Induction of Arthritis: Arthritis is induced in rats by immunization with an emulsion of bovine type II collagen and an adjuvant. A booster immunization is typically given at a later time point.

-

Treatment Regimen:

-

Prophylactic Treatment: this compound (e.g., 10 mg/kg, once daily, p.o.) or vehicle is administered starting from the day of the initial immunization.[2]

-

Therapeutic Treatment: this compound (e.g., 3 or 10 mg/kg, once daily, p.o.) or vehicle is administered after the onset of clinical signs of arthritis.[1]

-

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and assessing body weight.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tissues are collected for further analysis. This can include:

-

Histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.

-

Measurement of serum anti-collagen antibody titers to assess the effect on the humoral immune response.

-

Experimental Workflow: Rat CIA Model

The following diagram outlines the general workflow for the rat collagen-induced arthritis model.

Safety and Toxicological Findings

While this compound has demonstrated efficacy in preclinical models, long-term inhibition of MALT1 has been associated with safety concerns.[1][7] Toxicology studies in rats and dogs have shown that prolonged treatment with this compound leads to a dose-dependent reduction in regulatory T-cells (Tregs).[1] This reduction in Tregs can result in the development of an immune-mediated pathology resembling IPEX (Immune dysregulation, Polyendocrinopathy, Enteropathy, X-linked) syndrome, characterized by severe intestinal inflammation, high serum IgE levels, and systemic T-cell activation.[1][7] These findings highlight the critical role of MALT1 protease activity in maintaining Treg function and peripheral immune tolerance.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MALT1 protease. Its ability to modulate T-cell and B-cell function through the inhibition of the NF-κB signaling pathway underscores its potential as a therapeutic agent for autoimmune diseases and certain cancers. However, the on-target toxicity associated with the depletion of regulatory T-cells presents a significant challenge for its clinical development. Further research is warranted to explore strategies to mitigate these adverse effects while preserving the therapeutic benefits of MALT1 inhibition.

References

- 1. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | MALT | TargetMol [targetmol.com]

- 4. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. abmole.com [abmole.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the MALT1 Protease Inhibitor MLT-943

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as both a molecular scaffold and a cysteine protease (paracaspase). It is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which mediates the activation of the NF-κB transcription factor downstream of antigen receptor signaling in lymphocytes.[1][2] Dysregulation of MALT1 activity is implicated in the pathogenesis of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and autoimmune diseases.[3][4] This has positioned MALT1 as a promising therapeutic target.

MLT-943 is a potent, selective, and orally bioavailable small molecule inhibitor of the MALT1 protease.[5][6] As a pyrazolopyrimidine derivative, it has been extensively characterized in preclinical studies to evaluate its therapeutic potential and safety profile.[5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental methodologies, and the key signaling pathways it modulates.

MALT1 Biology and Signaling Pathway

MALT1 is the only known human paracaspase.[4] Its activation is triggered by the assembly of the CBM complex following stimulation of various cell surface receptors, including the B-cell receptor (BCR), T-cell receptor (TCR), and certain C-type lectin receptors.[1][7] Within the CBM complex, MALT1 has a dual function:

-

Scaffold Activity : It recruits TRAF6, an E3 ubiquitin ligase, which leads to the activation of the IKK complex and subsequent canonical NF-κB signaling.[2][8]

-

Protease Activity : Proximity-induced dimerization activates its paracaspase domain. MALT1 then cleaves several substrates to fine-tune the immune response.[2][9] Key substrates include BCL10, CYLD, A20, RelB, and Regnase-1, which are involved in NF-κB regulation, signaling termination, and mRNA stability.[8][9][10]

The proteolytic activity of MALT1 is essential for the survival and proliferation of certain lymphoma subtypes, making it an attractive target for inhibition.[11]

This compound: An Overview

This compound is a potent and selective MALT1 protease inhibitor that has demonstrated efficacy in preclinical models of autoimmunity and B-cell malignancies.[5] Its mode of action is through the specific inhibition of MALT1's enzymatic function, leaving its scaffolding role intact. While this targeted approach is effective, long-term inhibition has raised safety concerns due to its impact on regulatory T cell (Treg) homeostasis.[5][12]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄ClF₃N₆O₂ | [13][14] |

| Molecular Weight | 414.77 g/mol | [13][14] |

| CAS Number | 1832576-04-1 | [13][14] |

In Vitro Potency

This compound demonstrates potent inhibition of MALT1 activity across multiple species and assay formats. The IC₅₀ values, representing the concentration required for 50% inhibition, are detailed in the following table.

| Assay | Cell Type / System | Species | IC₅₀ (µM) | Reference |

| IL-2 Reporter Gene Assay | Jurkat T cells | Human | 0.04 | [13][15] |

| IL-2 Release Assay | Peripheral Blood Mononuclear Cells (PBMCs) | Human | 0.074 | [13][15] |

| Stimulated IL-2 Secretion | PBMCs | Human | 0.07 - 0.09 | [6][16][17] |

| Stimulated IL-2 Secretion | Whole Blood | Human | 0.6 - 0.8 | [6][16][17] |

| Stimulated IL-2 Secretion | Whole Blood | Rat | ~0.8 | [5] |

| Stimulated IL-2 Secretion | Whole Blood | Dog | ~0.6 | [5] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rodents have shown that this compound has good oral bioavailability.

| Species | Dose (p.o.) | Cₘₐₓ (nM) | Oral Bioavailability (F%) | Reference |

| Rat | 3 mg/kg | 0.7 | 86% | [16] |

| Mouse | 3 mg/kg | 0.5 | 50% | [16] |

Preclinical Efficacy and Pharmacodynamics

This compound has demonstrated significant in vivo activity in models of inflammation and T-cell dependent immune responses. However, its efficacy is linked to a dose-dependent reduction in regulatory T cells (Tregs).

| Model / Study | Species | Dose Regimen (p.o.) | Key Findings | Reference |

| Collagen-Induced Arthritis | Rat | 10 mg/kg QD | Suppressed anti-collagen antibody production; prevented paw swelling. | [16] |

| SRBC Immunization | Rat | 1.5 mg/kg BID | Achieved 90% inhibition of anti-SRBC IgM production. | [5] |

| Treg Frequency Study | Rat | 5 mg/kg QD for 10 days | Progressive reduction in circulating Foxp3⁺CD25⁺ Tregs, maximal after 7 days. | [5][16] |

| Toxicology Study | Rat | 5, 20, or 80 mg/kg/day for 13 weeks | Progressive IPEX-like pathology, severe intestinal inflammation, high serum IgE. | [5][18] |

Key Experimental Protocols

This section details the methodologies for the principal assays used to characterize this compound.

MALT1 Activity Assay: IL-2 Release from Human PBMCs

This assay quantifies the potency of an inhibitor by measuring its effect on a key cytokine downstream of T-cell activation.

-

Cell Isolation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating : Seed PBMCs in 96-well plates at a density of 2.5 x 10⁵ cells/well in complete RPMI medium.

-

Inhibitor Treatment : Prepare serial dilutions of this compound in DMSO and add to the cells. Incubate for 1 hour at 37°C.

-

Cell Stimulation : Activate T-cells by adding Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies, to the wells.[19][20]

-

Incubation : Culture the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Cytokine Measurement : Centrifuge the plates and collect the supernatant. Measure the concentration of secreted IL-2 using a commercially available ELISA or Meso Scale Discovery (MSD) kit.[20]

-

Data Analysis : Plot the IL-2 concentration against the inhibitor concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

MALT1 Substrate Cleavage Assay

This biochemical assay directly measures the enzymatic activity of MALT1 on one of its known substrates.

-

Cell Culture and Lysis : Culture cells with known MALT1 activity (e.g., ABC-DLBCL cell lines or stimulated Jurkat T-cells).[19][21] Treat with this compound or vehicle control prior to stimulation. Lyse cells in a non-denaturing buffer containing protease inhibitors.[21]

-

Immunoprecipitation (IP) : Incubate the cell lysate with an anti-MALT1 antibody overnight at 4°C. Add Protein A/G beads to capture the MALT1-antibody complexes.[19]

-

Washing : Wash the beads multiple times with cold PBS or lysis buffer to remove non-specific proteins.

-

Cleavage Reaction : Resuspend the beads in a cleavage buffer. Add a recombinant MALT1 substrate (e.g., CYLD, BCL10) or a fluorogenic peptide substrate (e.g., Ac-LRSR-AMC).[9] Incubate at 37°C for a defined period.

-

Detection :

-

Western Blot : If using a protein substrate, stop the reaction with SDS-PAGE sample buffer, run the samples on a gel, and perform a Western blot to detect both the full-length and cleaved forms of the substrate.[20]

-

Fluorometric Reading : If using a fluorogenic peptide, measure the increase in fluorescence on a plate reader.[19]

-

-

Analysis : Quantify the reduction in substrate cleavage in this compound-treated samples compared to the vehicle control.

In Vivo Rat Collagen-Induced Arthritis (CIA) Model

This is a standard preclinical model for evaluating anti-inflammatory therapeutics for rheumatoid arthritis.

-

Disease Induction : Emulsify bovine type II collagen in Complete Freund's Adjuvant and immunize female Lewis rats via intradermal injection at the base of the tail. Administer a booster immunization 7 days later.

-

Treatment Protocol : Upon the first signs of arthritis (typically 10-12 days post-initial immunization), randomize animals into treatment groups. Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage.[16]

-

Efficacy Readouts :

-

Clinical Scoring : Monitor animals daily for signs of inflammation and measure paw volume using a plethysmometer.

-

Histopathology : At the end of the study, collect ankle joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Biomarker Analysis : Collect blood samples to measure serum levels of anti-collagen antibodies and inflammatory cytokines.[5]

-

-

Data Analysis : Compare the clinical scores, histological damage, and biomarker levels between the this compound and vehicle-treated groups to determine efficacy.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective MALT1 protease inhibitor with demonstrated preclinical activity. The data clearly show its ability to modulate MALT1-dependent signaling pathways, leading to anti-inflammatory and anti-proliferative effects in relevant disease models.[5][16] However, the profound and progressive reduction in regulatory T cells following prolonged treatment, leading to a severe IPEX-like syndrome in preclinical toxicology studies, highlights a significant safety challenge.[5][12][18] This on-target toxicity underscores the critical role of MALT1 protease activity in maintaining immune homeostasis.

Future research for MALT1 inhibitors may focus on several key areas:

-

Intermittent Dosing : Exploring dosing schedules that can uncouple therapeutic efficacy from the severe depletion of Tregs.[12]

-

Combination Therapies : Investigating combinations with other agents that may allow for lower, less toxic doses of the MALT1 inhibitor.[22]

-

Targeted Indications : Focusing on acute conditions or specific cancer types where short-term treatment may provide benefit without inducing long-term autoimmunity.

This technical guide summarizes the core preclinical data for this compound, providing a valuable resource for professionals in the field of drug discovery and development targeting the MALT1 pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A patent review of MALT1 inhibitors (2013-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | MALT | TargetMol [targetmol.com]

- 7. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]

- 9. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]

- 14. This compound | 1832576-04-1 | HYC57604 | Biosynth [biosynth.com]

- 15. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. abmole.com [abmole.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. rupress.org [rupress.org]

- 22. ashpublications.org [ashpublications.org]

MLT-943: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and biological activities of MLT-943, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) protease. The information is intended for researchers and professionals involved in drug discovery and development.

Core Structure and Chemical Properties

This compound is a pyrazolopyrimidine derivative with the chemical formula C16H14ClF3N6O2.[1][2] It is a white solid compound with a molecular weight of 414.77 g/mol .[1][2] The compound is identified by the CAS Number 1832576-04-1.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C16H14ClF3N6O2 | [1][2] |

| Molecular Weight | 414.77 g/mol | [1][2] |

| CAS Number | 1832576-04-1 | [1][2][3][4] |

| Appearance | White Solid | [1] |

| Purity | 99.82% | [1] |

| SMILES | CO--INVALID-LINK--c1c(NC(=O)Nc2ccnc(c2)C(F)(F)F)cnc2cc(Cl)nn12 | [1] |

| Solubility | DMSO: 247 mg/mL (595.51 mM) | [1] |

Mechanism of Action and Signaling Pathway

This compound is a potent, selective, and orally active inhibitor of MALT1 protease.[1][5][6] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway in lymphocytes.[7] By inhibiting the proteolytic activity of MALT1, this compound disrupts this signaling cascade, which is critical for the proliferation and survival of certain cancer cells, particularly those of the activated B-cell like subtype of diffuse large B-cell lymphoma (ABC-DLBCL).[7][8] The inhibition of MALT1 protease also modulates immune activation by preventing the cleavage of its substrates.[7]

Caption: MALT1 signaling pathway and its inhibition by this compound.

Biological Activity and In Vitro Efficacy

This compound demonstrates potent inhibitory activity against MALT1 protease across different species. This has been primarily assessed through its effect on IL-2 production, a key cytokine in T-cell mediated immune responses.

| Assay | Cell Type/System | Stimulus | IC50 (µM) | Extent of Inhibition (%) | Source |

| IL-2 Reporter Gene Assay | Jurkat T cells | PMA/CD28 | 0.04 ± 0.02 | >90 | [9] |

| IL-2 Release | Human PBMC | - | 0.07 - 0.09 | - | [1][4][5][9] |

| IL-2 Release | Human Whole Blood | - | 0.6 - 0.8 | - | [1][4][5][9] |

| IL-2 Release | Rat PBMC | - | 0.07 - 0.09 | - | [9] |

| IL-2 Release | Rat Whole Blood | - | 0.6 - 0.8 | - | [9] |

| IL-2 Release | Dog PBMC | - | 0.07 - 0.09 | - | [9] |

| IL-2 Release | Dog Whole Blood | - | 0.6 - 0.8 | - | [9] |

Preclinical In Vivo Studies

Preclinical studies in rats and dogs have been conducted to evaluate the pharmacology and toxicology of this compound. While demonstrating efficacy in models of autoimmunity, long-term administration has been associated with significant side effects.

Rat Collagen-Induced Arthritis Model

This model was used to assess the anti-inflammatory effects of this compound.

-

Methodology:

-

Prophylactic Treatment: this compound was administered orally at a dose of 10 mg/kg once per day, starting at day 0 and continuing until day 20.[9] The compound was suspended in 40% MEPC5 vehicle.[9]

-

Therapeutic Treatment: this compound was administered orally at doses of 3 or 10 mg/kg once per day, starting at day 15 and continuing until day 23.[9] The compound was suspended in 0.5% MC/0.5% Tween 80 in water.[9]

-

Endpoints: Paw swelling, body weight, anti-collagen antibody titers, and histology of hind paws were assessed.[9]

-

-

Results: this compound effectively reduced joint inflammation and suppressed anti-collagen antibody production.[3][9]

Toxicology Studies in Rats and Dogs

Long-term toxicology studies revealed significant immune-related adverse effects.

-

Methodology:

-

Rats: this compound was administered by oral gavage at doses of 0, 5, 20, or 80 mg/kg/day for 4 or 13 weeks.[9]

-

Dogs: this compound was administered by oral gavage at doses of 0, 0.5, 2, or 5 mg/kg/day for at least 4 weeks, or at doses of 0, 2, and 5 mg/kg/day for at least 13 weeks, with a higher dose group also included.[9]

-

Formulation: this compound was administered as a nanosuspension in 2% (w/v) Kollidon VA64 in Purified Water, USP containing 0.1% (w/v) Sodium Lauryl Sulfate.[9]

-

Monitoring: Clinical signs, body weight, food consumption, hematology, and clinical biochemistry were monitored.[9]

-

-

Results: Prolonged treatment with this compound led to a dose-dependent reduction in regulatory T cells (Tregs) and the development of an IPEX-like pathology, characterized by severe intestinal inflammation, high serum IgE levels, and systemic T cell activation.[6][7][9] These findings highlight potential safety concerns for long-term therapeutic use.[6][9]

Experimental Protocols

IL-2 Reporter Gene Assay in Jurkat T cells

The potency of this compound was assessed using a Jurkat T cell line stably transfected with an IL-2 promoter-luciferase reporter construct.

Caption: Workflow for the IL-2 reporter gene assay.

IL-2 Release Assay in Primary Human T cells and PBMCs

This assay measures the direct effect of this compound on IL-2 secretion from primary immune cells.

-

Cell Isolation: Primary human T cells or Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.[9]

-

Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Cells are stimulated to produce IL-2.

-

Measurement: The concentration of IL-2 in the cell supernatant is measured, typically by ELISA.

Animal Study Protocols

All animal studies were conducted in accordance with relevant animal welfare regulations.[9]

-

Dosing: this compound was administered orally via gavage.[9]

-

Sample Collection: Blood samples were collected to measure plasma concentrations of this compound using a validated LC-MS/MS method.[9]

-

Pharmacokinetic Analysis: Parameters such as Tmax, Cmax, and AUC were calculated.[9]

-

Histopathology: Tissues were collected for histological analysis.[9]

Conclusion

This compound is a well-characterized, potent inhibitor of MALT1 protease with demonstrated efficacy in preclinical models of inflammation. Its detailed mechanism of action through the CBM-NF-κB signaling pathway is understood. However, the induction of a severe IPEX-like pathology in long-term in vivo studies raises significant safety concerns that would need to be addressed for any potential clinical development. This technical guide provides a foundational resource for researchers working with this compound or other MALT1 inhibitors.

References

- 1. This compound | MALT | TargetMol [targetmol.com]

- 2. This compound | 1832576-04-1 | HYC57604 | Biosynth [biosynth.com]

- 3. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

MLT-943: A Technical Guide for Cancer Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MLT-943 is a potent and selective, orally bioavailable small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB, a transcription factor essential for the survival and proliferation of certain cancer cells, particularly those of B-cell origin. This technical guide provides a comprehensive overview of the preclinical data on this compound in the context of cancer research, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to support researchers and drug development professionals in evaluating and utilizing this compound as a tool for investigating MALT1-dependent cancers.

Core Mechanism of Action: MALT1 Inhibition

MALT1 possesses both a scaffold function and a paracaspase proteolytic activity. In specific B-cell lymphomas, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), chronic B-cell receptor (BCR) signaling leads to the constitutive activation of the CBM complex and, consequently, MALT1.[1][2] The protease activity of MALT1 is critical for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 (TNFAIP3), and cleaving other substrates like BCL10 and RelB, ultimately leading to sustained NF-κB activation.[3][4] This sustained signaling promotes the expression of pro-survival and anti-apoptotic genes, driving lymphomagenesis.

This compound acts as a potent inhibitor of the MALT1 protease. By blocking this enzymatic activity, this compound prevents the degradation of NF-κB inhibitors and disrupts the downstream signaling cascade. This leads to the suppression of NF-κB target gene expression, resulting in decreased proliferation and increased apoptosis in MALT1-dependent cancer cells.[1][2]

Preclinical Efficacy and Pharmacology

While extensive clinical trial data for this compound in oncology is not publicly available, preclinical studies have demonstrated its potential in models of B-cell malignancies. This compound has been highlighted as an excellent orally bioavailable tool compound for effective MALT1 inhibition in multiple preclinical models, including those of MALT1-driven lymphoma.[5]

In Vitro Activity

This compound has been shown to be a potent inhibitor of MALT1 paracaspase activity across different species.[6]

| Assay Type | Species | Matrix | IC50 (µM) |

| Stimulated IL-2 Secretion | Human | PBMC | 0.07 - 0.09 |

| Stimulated IL-2 Secretion | Human | Whole Blood | 0.6 - 0.8 |

| Stimulated IL-2 Secretion | Rat | PBMC | 0.07 - 0.09 |

| Stimulated IL-2 Secretion | Rat | Whole Blood | 0.6 - 0.8 |

| Stimulated IL-2 Secretion | Dog | PBMC | 0.07 - 0.09 |

| Stimulated IL-2 Secretion | Dog | Whole Blood | 0.6 - 0.8 |

Table 1: In Vitro Potency of this compound. Data compiled from preclinical studies.[6]

In Vivo Pharmacology and Pharmacokinetics

Preclinical studies in rats have been conducted to determine the pharmacologically active dose range of this compound.

| Animal Model | Dosing Regimen | Key Findings |

| Sheep Red Blood Cell (SRBC) Immunization Model (Rat) | 1.5 mg/kg BID p.o. | A trough concentration of ~0.8 µM was sufficient to achieve 90% inhibition of antibody production. |

| Naïve Rat Model | 5 mg/kg QD p.o. | Effective inhibition of MALT1 protease activity, leading to a progressive reduction in the frequency of Foxp3+CD25+ Treg cells. |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats.[6]

It is important to note that while effective in preclinical models, long-term administration of this compound in rats and dogs has been associated with a dose-dependent reduction in regulatory T cells (Tregs) and the development of an IPEX-like pathology, characterized by immune abnormalities.[6][7] This highlights a potential safety concern for chronic dosing regimens.

Signaling Pathways and Experimental Workflows

MALT1 Signaling Pathway in B-Cell Lymphoma

The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway in ABC-DLBCL and the point of intervention for this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a general workflow for assessing the in vivo efficacy of a MALT1 inhibitor like this compound in a lymphoma xenograft model.

Detailed Experimental Protocols

While specific protocols for this compound in cancer models are not extensively published, the following methodologies are based on standard practices for evaluating MALT1 inhibitors in preclinical lymphoma studies.

Cell Viability and Apoptosis Assays

-

Cell Lines: Activated B-cell like (ABC) DLBCL cell lines such as OCI-Ly3, TMD8, or HBL-1 are commonly used.

-

Reagents: this compound (dissolved in DMSO), cell culture medium (e.g., RPMI-1640 with 10% FBS), and a viability reagent (e.g., CellTiter-Glo®). For apoptosis, Annexin V and propidium iodide staining kits are standard.

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density.

-

Treat cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

For viability, add the viability reagent and measure luminescence according to the manufacturer's instructions.

-

For apoptosis, harvest cells, stain with Annexin V and propidium iodide, and analyze by flow cytometry.

-

Western Blotting for MALT1 Substrate Cleavage

-

Objective: To confirm the on-target effect of this compound by assessing the cleavage of MALT1 substrates.

-

Protocol:

-

Treat ABC-DLBCL cells with this compound or vehicle for a defined time (e.g., 24 hours).

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against MALT1 substrates (e.g., A20, BCL10, RelB) and a loading control (e.g., GAPDH).

-

Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system. A reduction in the cleaved forms of the substrates should be observed with this compound treatment.

-

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human tumor xenografts.

-

Tumor Implantation: ABC-DLBCL cells (e.g., 5-10 x 10^6 cells) are mixed with Matrigel and injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically formulated for oral gavage. Dosing schedules from preclinical toxicology studies (e.g., 5 mg/kg QD) can serve as a starting point.[6]

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for MALT1 substrates) or histological examination.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of MALT1 in cancer. Its high potency and oral bioavailability make it suitable for both in vitro and in vivo preclinical studies. While its development for chronic autoimmune conditions has been hampered by on-target toxicities related to Treg depletion, its potential for short-term or intermittent dosing in oncology, particularly in combination with other agents, warrants further investigation. Future research should focus on detailed efficacy studies in a broader range of B-cell malignancy models and exploring rational combination strategies to enhance its therapeutic window.

References

- 1. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]

- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xenograft mouse models of lymphoid malignancies as a basis for understanding tumor microenvironment - Research Projects - Chu Lab - University of Rochester Medical Center [urmc.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

MLT-943 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLT-943 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase involved in T-cell and B-cell receptor signaling pathways, leading to the activation of NF-κB.[1] This central role in lymphocyte activation has made MALT1 an attractive therapeutic target for autoimmune and inflammatory diseases. Preclinical studies have demonstrated the efficacy of this compound in animal models of autoimmunity, such as the rat collagen-induced arthritis (CIA) model.[2][3] However, prolonged inhibition of MALT1 protease activity by this compound has been associated with a significant reduction in regulatory T cells (Tregs), leading to a progressive IPEX-like (Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked) pathology in toxicology studies conducted in rats and dogs.[2][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical data, details experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as a highly selective, allosteric inhibitor of the MALT1 paracaspase.[6] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from antigen receptors on lymphocytes to activate the transcription factor NF-κB.[7][8]

Upon T-cell or B-cell receptor stimulation, a signaling cascade is initiated that leads to the formation of the CBM complex.[9] MALT1, within this complex, has a dual function: as a scaffold to recruit downstream signaling molecules and as a protease to cleave and inactivate negative regulators of the NF-κB pathway, such as A20 and RelB.[10][11] By inhibiting the proteolytic activity of MALT1, this compound prevents the degradation of these inhibitory proteins, thereby dampening NF-κB activation and subsequent pro-inflammatory cytokine production and lymphocyte proliferation.[1][11]

Signaling Pathway of MALT1-Mediated NF-κB Activation```dot

Caption: Experimental workflow for the rat collagen-induced arthritis model.

Toxicology and Safety Concerns

While this compound demonstrates efficacy in preclinical autoimmune models, significant safety concerns have arisen from toxicology studies in rats and dogs. [2]

IPEX-Like Pathology

Prolonged treatment with this compound has been shown to induce a progressive IPEX-like pathology. [2][4][5]IPEX syndrome is a rare X-linked disorder caused by mutations in the FOXP3 gene, leading to a deficiency or dysfunction of regulatory T cells (Tregs). [12]This results in severe, early-onset multisystem autoimmunity. [12] In rats treated with this compound for 13 weeks, severe intestinal inflammation, high serum IgE levels, systemic T-cell activation, and mononuclear cell infiltration in multiple tissues were observed. [2]These findings are consistent with a loss of peripheral immune tolerance due to the depletion of Tregs.

Quantitative Data from Toxicology Studies

| Parameter | Species | Dosing Regimen | Observation | Reference |

| 4-Week Toxicology Study | Rat | Up to 80 mg/kg/day (p.o.) | Generally well-tolerated; low-grade lymphocytic infiltration in kidneys and lacrimal glands | [2] |

| 13-Week Toxicology Study | Rat | 20 and 80 mg/kg/day (p.o.) | Severe clinical symptoms starting around week 9, including impaired general condition, body weight loss, and abdominal distension | [2] |

| Treg Frequency | Rat | 5 mg/kg/day (p.o.) for 10 days | Progressive reduction in circulating Foxp3+CD25+ Tregs | [2] |

Logical Relationship: this compound, Treg Depletion, and Autoimmunity

Caption: Logical cascade from this compound to autoimmunity.

Conclusion

This compound is a potent MALT1 inhibitor that has demonstrated therapeutic potential in preclinical models of autoimmune disease. Its mechanism of action, through the dampening of NF-κB signaling, is well-defined. However, the on-target effect of MALT1 inhibition on the maintenance of the regulatory T cell population presents a significant safety hurdle. The induction of a severe, IPEX-like autoimmune pathology in long-term toxicology studies highlights the critical role of MALT1 in immune homeostasis. These findings underscore the challenge of uncoupling the desired anti-inflammatory effects from the detrimental impact on immune tolerance for the therapeutic application of MALT1 inhibitors in chronic autoimmune diseases. Further research is required to explore strategies to mitigate these safety concerns, such as intermittent dosing regimens or the development of next-generation MALT1 inhibitors with a more favorable therapeutic window.

References

- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IPEX syndrome | Immune Deficiency Foundation [primaryimmune.org]

MLT-943: A Potent and Selective MALT1 Protease Inhibitor for Modulating NF-κB Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MLT-943 is a potent, selective, and orally bioavailable small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a critical mediator in the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, particularly downstream of antigen receptors in lymphocytes. Its proteolytic activity is essential for the full activation and sustenance of the NF-κB response. This technical guide provides a comprehensive overview of this compound, its mechanism of action on the NF-κB signaling pathway, quantitative data on its inhibitory activity, and detailed protocols for key experimental procedures to study its effects. This document is intended to serve as a valuable resource for researchers in immunology, oncology, and drug development investigating MALT1 inhibition as a therapeutic strategy.

Introduction to this compound and the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, including autoimmune disorders and various cancers.[2] The canonical NF-κB pathway is tightly regulated, and in resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory IκB proteins.[3] Upon stimulation by various signals, such as pro-inflammatory cytokines or antigen receptor engagement, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[1][3] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3] This releases the NF-κB dimer (most commonly p50/p65) to translocate to the nucleus and induce the transcription of target genes.[3]

Within the context of lymphocyte activation, the CARMA1-BCL10-MALT1 (CBM) signalosome is a key upstream regulator of IKK activation.[2] MALT1, a paracaspase, functions as both a scaffold protein and a protease within this complex.[2][4] Its scaffolding function is crucial for the recruitment and activation of IKK. However, its proteolytic activity provides a secondary layer of regulation, amplifying and sustaining the NF-κB signal. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 (TNFAIP3), CYLD, and RelB.[5][6][7]

This compound has emerged as a potent and selective inhibitor of the MALT1 protease.[8] By targeting this enzymatic activity, this compound offers a specific means to modulate NF-κB signaling, making it a valuable tool for research and a potential therapeutic agent.

Mechanism of Action of this compound on NF-κB Signaling

This compound exerts its inhibitory effect on the NF-κB pathway by specifically targeting the proteolytic activity of MALT1. This action has several key downstream consequences:

-

Inhibition of MALT1 Substrate Cleavage: this compound prevents the MALT1-mediated cleavage of its known substrates. This includes:

-

A20: A ubiquitin-editing enzyme that acts as a negative feedback regulator of NF-κB signaling. Its cleavage by MALT1 is thought to diminish its inhibitory function.[6]

-

CYLD: A deubiquitinating enzyme that also negatively regulates NF-κB activation. MALT1-mediated cleavage of CYLD promotes NF-κB signaling.[5][9]

-

RelB: A member of the NF-κB family that can act as a negative regulator of the canonical pathway. Its cleavage by MALT1 leads to its degradation.[10]

-

By preventing the inactivation of these negative regulators, this compound helps to terminate the NF-κB signal more effectively.

-

Modulation of NF-κB Activation Independent of IKK: Importantly, studies on MALT1 inhibition suggest that it can attenuate NF-κB activation without directly affecting the upstream IKK-mediated phosphorylation and degradation of IκBα.[10] This indicates that the proteolytic activity of MALT1 is crucial for the full transcriptional activity of NF-κB, even after the initial release of NF-κB from IκBα.

The proposed mechanism of this compound's action on the NF-κB signaling pathway is depicted in the following diagram:

Quantitative Data for this compound

The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line/System | Stimulus | IC50 (µM) | Reference |

| IL-2 Reporter Gene Assay | Jurkat T cells | PMA/CD28 | 0.04 | [1] |

| IL-2 Release Assay | Human PBMCs | - | 0.07 - 0.09 | [8] |

| IL-2 Release Assay | Human Whole Blood | - | 0.6 - 0.8 | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.

Materials:

-

Jurkat T cells stably expressing an NF-κB-driven luciferase reporter construct.[11]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound (stock solution in DMSO).

-

Stimulating agent (e.g., PMA and Ionomycin, or anti-CD3/CD28 antibodies).

-

Luciferase Assay System (e.g., Promega).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the Jurkat reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

-

Stimulation: Add the stimulating agent (e.g., PMA at 50 ng/mL and Ionomycin at 1 µM) to the appropriate wells. Include an unstimulated control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

-

Add 100 µL of the Luciferase Assay Reagent to each well.

-

Mix by gentle pipetting or orbital shaking for 2-3 minutes to ensure cell lysis.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity of the treated wells to the vehicle control. Calculate the IC50 value of this compound.

Western Blot Analysis of NF-κB Pathway Proteins

This method is used to qualitatively and semi-quantitatively assess the levels and phosphorylation status of key proteins in the NF-κB pathway following treatment with this compound.

Materials:

-

Jurkat T cells or other relevant cell lines.

-

This compound.

-

Stimulating agent.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-A20, anti-CYLD, anti-β-actin).[3]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound and/or stimulus as described for the luciferase assay.

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis: Analyze the band intensities to determine the effect of this compound on protein levels and phosphorylation.

MALT1 Protease Activity Assay

This biochemical assay directly measures the enzymatic activity of MALT1 and its inhibition by this compound.

Materials:

-

Recombinant MALT1 enzyme.

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.005% Tween-20, pH 7.4).

-

This compound.

-

384-well black plates.

-

Fluorescence plate reader.

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Enzyme and Compound Incubation: Add the recombinant MALT1 enzyme and the this compound dilutions to the wells of the 384-well plate. Incubate for 30 minutes at room temperature.

-

Reaction Initiation: Add the fluorogenic MALT1 substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader.

-

Data Analysis: Calculate the reaction rate (slope of the fluorescence intensity versus time). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of MALT1's role in NF-κB signaling and a promising lead compound for the development of therapeutics for diseases driven by aberrant NF-κB activation. Its high potency and selectivity for the MALT1 protease allow for precise modulation of this signaling pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the molecular mechanisms of this compound and to explore its potential in various disease models. As our understanding of the intricacies of NF-κB signaling continues to grow, specific inhibitors like this compound will be instrumental in dissecting the pathway and developing novel therapeutic interventions.

References

- 1. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cleavage by MALT1 induces cytosolic release of A20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. signosisinc.com [signosisinc.com]

The Impact of MLT-943 on Lymphocyte Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLT-943 is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. MALT1 is a critical scaffolding protein and paracaspase that plays a pivotal role in T-cell and B-cell receptor signaling pathways, leading to the activation of NF-κB. By inhibiting the proteolytic activity of MALT1, this compound modulates lymphocyte activation, presenting a potential therapeutic avenue for autoimmune diseases and certain B-cell malignancies. This technical guide provides an in-depth analysis of the effects of this compound on lymphocyte activation, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to this compound and MALT1 Inhibition

The CARMA1-BCL10-MALT1 (CBM) signalosome is a key mediator of antigen receptor signaling in lymphocytes.[1] Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, the CBM complex assembles, leading to the recruitment and activation of downstream signaling molecules, culminating in the activation of the transcription factor NF-κB.[2] MALT1, a central component of this complex, possesses both scaffolding and proteolytic functions. Its protease activity is responsible for the cleavage of several substrates that regulate NF-κB signaling and lymphocyte activation.[1]

This compound acts as an allosteric inhibitor of the MALT1 protease.[3] This inhibition is non-covalent and reversible, offering a regulatable means of modulating MALT1 activity.[3] The primary consequence of MALT1 protease inhibition by this compound is the suppression of T-cell activation and T-cell dependent B-cell responses.[4] However, a significant on-target effect of sustained MALT1 inhibition is a rapid and dose-dependent reduction in the frequency and function of regulatory T cells (Tregs), which can lead to an IPEX-like (Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked) syndrome.[4]

Quantitative Effects of this compound on Lymphocyte Activation

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound on lymphocyte activation.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Species | IC50 | Reference |

| IL-2 Reporter Gene Assay | Jurkat T cells | Human | 40 nM | [4] |

| IL-2 Release Assay | Peripheral Blood Mononuclear Cells (PBMCs) | Human | 74 nM | [4] |

| Stimulated IL-2 Secretion | PBMCs | Human, Rat, Dog | 0.07-0.09 µM | [5] |

| Stimulated IL-2 Secretion | Whole Blood | Human, Rat, Dog | 0.6-0.8 µM | [5] |

Table 2: In Vivo Effects of this compound on Regulatory T cells in Rats

| Parameter | Treatment Group | Dose | Duration | Effect | Reference |

| Treg Frequency | Naïve Rats | 5 mg/kg/day (p.o.) | 10 days | Progressive reduction in Foxp3+CD25+ Tregs in circulating CD4+ T cells, maximal after 7 days. | [4] |

| Naïve Rats | 0.1 and 0.5 mg/kg/day (p.o.) | 10 days | No significant impact on Treg frequency. | [4] | |

| Treg Functional Markers | Mice | 40 mg/kg BID (p.o.) | 5 days | Reduction in the expression of CTLA-4, TNFR2, KLRG1, and CD25 on Foxp3+ Tregs. | [4][6] |

| Systemic Effects | Naïve Rats | 5, 20, or 80 mg/kg/day (p.o.) | 4-13 weeks | Dose-dependent reduction in Tregs and an increase in total T-cell counts. Severe immune-mediated pathology at higher doses with prolonged treatment. | [5] |

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of the MALT1 protease within the CBM complex. This intervention has significant downstream consequences on NF-κB activation and overall lymphocyte function.

Caption: MALT1 Signaling Pathway and the Impact of this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for characterizing the effects of a MALT1 inhibitor like this compound on lymphocyte activation.

Caption: Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

In Vitro T-Cell Proliferation Assay using CFSE

This protocol is designed to assess the effect of this compound on the proliferation of T-cell subsets.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound (dissolved in DMSO)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

-

Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD45RA, Anti-CCR7

-

FACS buffer (PBS with 2% FBS)

-

96-well round-bottom plates

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.

-

Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.

-

Plate 1 x 10^5 cells per well in a 96-well plate pre-coated with anti-CD3 (e.g., OKT3 clone, 1-5 µg/mL) and soluble anti-CD28 (e.g., CD28.2 clone, 1-5 µg/mL) antibodies.

-

Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a DMSO vehicle control.

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD4, CD8, CD45RA, and CCR7 to delineate naïve (CD45RA+CCR7+), central memory (CD45RA-CCR7+), effector memory (CD45RA-CCR7-), and TEMRA (CD45RA+CCR7-) T-cell subsets.

-

Acquire data on a flow cytometer and analyze the CFSE dilution profiles for each T-cell subset to determine the percentage of divided cells and the proliferation index.

Flow Cytometry Analysis of Treg Functional Markers

This protocol is for assessing the expression of key functional markers on regulatory T cells following treatment with this compound.

Materials:

-

PBMCs or splenocytes from treated and control animals/subjects

-

This compound

-

FACS buffer

-

Fixation/Permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)

-

Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD25, Anti-Foxp3, Anti-CTLA-4, Anti-TNFR2, Anti-KLRG1

-

96-well V-bottom plates

Procedure:

-

Prepare a single-cell suspension of PBMCs or splenocytes.

-

Aliquot 1-2 x 10^6 cells per well into a 96-well V-bottom plate.

-

Wash the cells with FACS buffer.

-

Perform surface staining by incubating the cells with a cocktail of antibodies against CD3, CD4, CD25, CTLA-4, TNFR2, and KLRG1 for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

-

Perform intracellular staining for Foxp3 by incubating the cells with an anti-Foxp3 antibody for 30-45 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Gate on CD3+CD4+ lymphocytes, then identify the Treg population as CD25+Foxp3+.

-

Analyze the expression levels (Mean Fluorescence Intensity and percentage of positive cells) of CTLA-4, TNFR2, and KLRG1 on the gated Treg population.

Conclusion

This compound is a potent MALT1 protease inhibitor that effectively suppresses lymphocyte activation. Its primary mechanism involves the disruption of the CBM signaling complex and subsequent NF-κB activation. While showing therapeutic promise in preclinical models of autoimmunity, the significant impact of this compound on regulatory T-cell homeostasis highlights a critical safety concern that needs to be carefully managed in any potential clinical application. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate the intricate effects of this compound and other MALT1 inhibitors on the immune system.

References

- 1. mucosalimmunology.ch [mucosalimmunology.ch]

- 2. MALT1 positively relates to Th17 cells, inflammation/activity degree, and its decrement along with treatment reflects TNF inhibitor response in ankylosing spondylitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry | Semantic Scholar [semanticscholar.org]

- 4. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

In Vitro Pharmacology of MLT-943: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of MLT-943, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease. The information presented herein is intended to support researchers and drug development professionals in understanding the mechanism of action and guiding the design of future studies with this compound.

Core Mechanism of Action: MALT1 Protease Inhibition

This compound is an orally active small molecule that selectively inhibits the protease function of MALT1.[1][2] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a central role in NF-κB activation following antigen receptor stimulation in lymphocytes.[3][4] The MALT1 protein possesses a dual function; it acts as a scaffold to recruit downstream signaling molecules and as a paracaspase that cleaves specific substrates to amplify and sustain immune activation.[3][4][5] this compound specifically targets the proteolytic activity of MALT1, which is implicated in the pathogenesis of certain B-cell lymphomas and autoimmune diseases.[4][6]

Quantitative In Vitro Potency of this compound

This compound demonstrates potent and consistent inhibition of MALT1 protease activity across various in vitro assay formats and species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Assay | Cell Type/Matrix | Stimulus | Species | IC50 (µM) | Extent of Inhibition (%) |

| IL-2 Reporter Gene Assay | Jurkat T cells | PMA/anti-CD28 | Human | 0.04 ± 0.02 | >90 |

| IL-2 Release Assay | Primary T cells | anti-CD3/anti-CD28 | Human | 0.010 ± 0.002 | >90 |

| CYLD Cleavage Assay | Primary T cells | PMA/Ionomycin | Human | 0.06 ± 0.007 | >90 |

| IL-2 Release Assay | Peripheral Blood Mononuclear Cells (PBMC) | PMA/Ionomycin | Human | 0.074 (N=1) | >80 |

| IL-2 Release Assay (50% Whole Blood) | Whole Blood | PMA/anti-CD28 | Human | 0.80 ± 0.20 | >90 |

| IL-2 Release Assay (50% Whole Blood) | Whole Blood | PMA/anti-CD28 | Rat | 0.58 ± 0.15 | >90 |

| IL-2 Release Assay | PBMC | PMA/Ionomycin | Dog | 0.092 (N=1) | >80 |

| IL-2 Release Assay (50% Whole Blood) | Whole Blood | PMA/anti-CD28 | Dog | 0.58 ± 0.04 | >90 |

Table compiled from data presented in "Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology".[7]

Signaling Pathway of MALT1 and Inhibition by this compound

Upon T-cell or B-cell receptor stimulation, a signaling cascade is initiated that leads to the assembly of the CBM complex.[3][8] This complex, composed of CARD11 (or CARMA1), BCL10, and MALT1, acts as a critical signalosome.[3][8] MALT1, as the effector molecule of this complex, is activated and subsequently cleaves several key substrates, including A20 (TNFAIP3), CYLD, and RelB, which are negative regulators of the NF-κB pathway.[3][9] By cleaving and inactivating these proteins, MALT1 promotes the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and survival genes, such as IL-2.[3][10] this compound, by inhibiting the protease function of MALT1, prevents the cleavage of these substrates, thereby suppressing downstream NF-κB signaling and T-cell activation.[7]

Detailed Experimental Protocols

The following sections outline the methodologies for key in vitro assays used to characterize the activity of this compound.

IL-2 Reporter Gene Assay in Jurkat T cells

This assay quantifies the activation of the IL-2 promoter, a downstream target of NF-κB signaling, in response to T-cell stimulation.